molecular formula C11H12O4 B15245983 (R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate

(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate

Cat. No.: B15245983
M. Wt: 208.21 g/mol
InChI Key: FDWYLRZOWXTGQS-SSDOTTSWSA-N
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Description

®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is a chiral compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a formyl group and a hydroxy group on a phenyl ring, which is attached to a propanoate ester. It is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of ®-2-(4-formyl-3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:

The uniqueness of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl (2R)-2-(4-formyl-3-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3/t7-/m1/s1

InChI Key

FDWYLRZOWXTGQS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C=O)O)C(=O)OC

Canonical SMILES

CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC

Origin of Product

United States

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